molecular formula C11H11FO B8773938 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B8773938
M. Wt: 178.20 g/mol
InChI Key: PEXCXWVZKWVDRZ-UHFFFAOYSA-N
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Description

6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a fluorine atom and two methyl groups on the indanone structure imparts unique chemical properties to this compound, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the Friedel-Crafts acylation of fluorinated aromatic compounds followed by cyclization. For example, the reaction of 2-fluorobenzoyl chloride with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-fluoro-3,3-dimethyl-1-indanone carboxylic acid.

    Reduction: Formation of 6-fluoro-3,3-dimethyl-1-indanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for neurodegenerative diseases and cardiovascular conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-indanone: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Fluoro-1-indanone: Similar structure but without the two methyl groups, leading to variations in reactivity and applications.

    Indane-1,3-dione: A related compound with different functional groups, used in various applications including medicinal chemistry and materials science.

Uniqueness

6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the combination of the fluorine atom and two methyl groups on the indanone core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

6-fluoro-3,3-dimethyl-2H-inden-1-one

InChI

InChI=1S/C11H11FO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3

InChI Key

PEXCXWVZKWVDRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C1C=CC(=C2)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(4-fluorophenyl)-3-methylbutyryl chloride (19.0 g, 0.0815 mol) in dichloromethane (100 ml) was added dropwise over 2.5 h to a stirring mixture of aluminum chloride (13.57 g, 0.102 mol, Aldrich) in dichloromethane (200 ml) while protected from moisture by a nitrogen atmosphere. After stirring 18 h at 25° C., the reaction solution was poured over ice (400 g) and the resulting solution was extracted with dichloromethane (2×200 ml). The dichloromethane layers were combined, washed with deionized water (50 ml), and concentrated by spin evaporation in vacuo. The residue was dissolved in ethyl acetate and washed through a pad of silica gel. The pad was washed with additional ethyl acetate. Removal of the volatiles from the combined washes by spin evaporation in vacuo gave 15.2 g (99%) of 6-fluoro-3,3-dimethyl-1-indanone as a light yellow oil which crystallized on standing, m.p., 57°-62° C.;
Name
3-(4-fluorophenyl)-3-methylbutyryl chloride
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
13.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two

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